Bace1-IN-2

Description

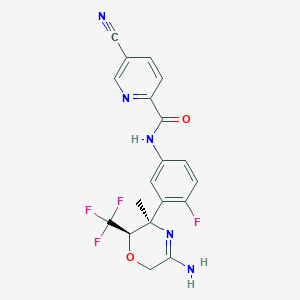

Structure

3D Structure

Properties

Molecular Formula |

C19H15F4N5O2 |

|---|---|

Molecular Weight |

421.3 g/mol |

IUPAC Name |

N-[3-[(2R,3R)-5-amino-3-methyl-2-(trifluoromethyl)-2,6-dihydro-1,4-oxazin-3-yl]-4-fluorophenyl]-5-cyanopyridine-2-carboxamide |

InChI |

InChI=1S/C19H15F4N5O2/c1-18(17(19(21,22)23)30-9-15(25)28-18)12-6-11(3-4-13(12)20)27-16(29)14-5-2-10(7-24)8-26-14/h2-6,8,17H,9H2,1H3,(H2,25,28)(H,27,29)/t17-,18-/m1/s1 |

InChI Key |

YCNKUIFVRZSRNL-QZTJIDSGSA-N |

Isomeric SMILES |

C[C@]1([C@@H](OCC(=N1)N)C(F)(F)F)C2=C(C=CC(=C2)NC(=O)C3=NC=C(C=C3)C#N)F |

Canonical SMILES |

CC1(C(OCC(=N1)N)C(F)(F)F)C2=C(C=CC(=C2)NC(=O)C3=NC=C(C=C3)C#N)F |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of BACE1-IN-2: A Technical Guide to a Potent BACE1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism of action of BACE1-IN-2, a representative potent β-site amyloid precursor protein cleaving enzyme 1 (BACE1) inhibitor. For the purpose of this guide, the well-characterized BACE1 inhibitor verubecestat (MK-8931) is used as a proxy to provide concrete quantitative data and detailed experimental methodologies.

Executive Summary

BACE1 is a prime therapeutic target in the development of disease-modifying therapies for Alzheimer's disease. It is the rate-limiting enzyme in the amyloidogenic pathway, responsible for the initial cleavage of the amyloid precursor protein (APP), which leads to the production of amyloid-beta (Aβ) peptides. The accumulation of these peptides in the brain is a central event in the pathophysiology of Alzheimer's disease. This compound, exemplified by verubecestat, is a potent, orally active, and selective inhibitor of BACE1. By binding to the active site of the BACE1 enzyme, it effectively blocks the cleavage of APP, thereby reducing the production of Aβ40 and Aβ42. This guide will detail the biochemical and cellular activity of this inhibitor, the experimental protocols used for its characterization, and its pharmacokinetic profile.

Mechanism of Action

The primary mechanism of action of this compound is the direct inhibition of the enzymatic activity of BACE1. BACE1 is a transmembrane aspartyl protease that cleaves APP at the N-terminus of the Aβ domain. This cleavage generates a soluble N-terminal fragment (sAPPβ) and a membrane-bound C-terminal fragment (C99). The C99 fragment is subsequently cleaved by γ-secretase to release Aβ peptides of varying lengths, primarily Aβ40 and the more aggregation-prone Aβ42.

This compound binds with high affinity to the active site of BACE1, preventing the enzyme from processing its substrate, APP. This inhibition effectively shifts APP metabolism away from the amyloidogenic pathway and towards the non-amyloidogenic pathway, where APP is cleaved by α-secretase. This alternative cleavage precludes the formation of Aβ peptides.

Signaling Pathway

Caption: Amyloid Precursor Protein (APP) processing pathways and the inhibitory action of this compound.

Quantitative Data

The potency and selectivity of verubecestat have been extensively characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data.

In Vitro Potency and Selectivity

| Target | Assay Type | Parameter | Value (nM) | Reference |

| Human BACE1 | Enzymatic | Ki | 2.2 | [1][2] |

| Mouse BACE1 | Enzymatic | Ki | 3.4 | [2] |

| Human BACE2 | Enzymatic | Ki | 0.38 | [1][2] |

| Human Cathepsin D | Enzymatic | Ki | >100,000 | [2] |

| Human Cathepsin E | Enzymatic | Ki | >100,000 | [2] |

| Human Pepsin | Enzymatic | Ki | >100,000 | [2] |

| Human Renin | Enzymatic | Ki | 33,000 | [2] |

| Aβ40 Production (HEK293 cells) | Cell-based | IC50 | 2.1 | [1] |

| Aβ42 Production (HEK293 cells) | Cell-based | IC50 | 0.7 | [1] |

| sAPPβ Production (HEK293 cells) | Cell-based | IC50 | 4.4 | [1] |

In Vivo Pharmacodynamic Activity

| Species | Route | Dose (mg/kg) | Effect | Reference |

| Rat | Oral | 5 | ~50% reduction in CSF Aβ40 | [1] |

| Rat | Oral | 8 | ~50% reduction in cortex Aβ40 | [1] |

| Cynomolgus Monkey | Oral | 3 | 72% peak reduction in CSF Aβ40 | [1] |

| Cynomolgus Monkey | Oral | 10 | 81% peak reduction in CSF Aβ40 | [1] |

Pharmacokinetic Parameters

| Species | Route | T1/2 (h) | CL (mL/min/kg) | Vss (L/kg) | Cmax (µM) | AUC (µM·h) | Reference |

| Sprague-Dawley Rat | IV (3 mg/kg) | 1.9 | 46 | 5.4 | - | - | [1] |

| Sprague-Dawley Rat | Oral (3 mg/kg) | - | - | - | 0.27 | 1.1 | [1] |

| Cynomolgus Monkey | IV (1 mg/kg) | 4.9 | 21 | 7.5 | - | - | [1] |

| Beagle Dog | IV (1 mg/kg) | 9.7 | 4.3 | 2.7 | - | - | [1] |

Experimental Protocols

The following are detailed methodologies for the key experiments cited for the characterization of BACE1 inhibitors like verubecestat.

BACE1 Enzymatic Assay (FRET-based)

This protocol describes a fluorescence resonance energy transfer (FRET) assay to determine the enzymatic activity of BACE1 and the inhibitory potency of test compounds.

Materials:

-

Recombinant human BACE1 enzyme

-

FRET peptide substrate (e.g., a peptide containing the Swedish mutation sequence with a fluorophore and a quencher)

-

Assay buffer (e.g., 50 mM Sodium Acetate, pH 4.5)

-

Test compound (this compound/verubecestat)

-

384-well black assay plates

-

Fluorescence plate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute with assay buffer to the desired final concentrations.

-

Assay Reaction:

-

Add 5 µL of the diluted test compound or vehicle (for control wells) to the assay plate.

-

Add 10 µL of BACE1 enzyme solution (pre-diluted in cold assay buffer) to each well.

-

Incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding 10 µL of the FRET peptide substrate solution (pre-diluted in assay buffer).

-

-

Data Acquisition:

-

Immediately place the plate in a fluorescence plate reader.

-

Measure the fluorescence intensity kinetically for 30-60 minutes at an excitation wavelength of ~320 nm and an emission wavelength of ~405 nm.

-

-

Data Analysis:

-

Calculate the rate of substrate cleavage (slope of the linear portion of the kinetic curve).

-

Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.

-

Calculate the IC50 value by fitting the dose-response curve to a four-parameter logistic equation. The Ki value can be subsequently calculated using the Cheng-Prusoff equation.

-

Caption: Workflow for a BACE1 FRET-based enzymatic assay.

Cell-Based Aβ and sAPPβ Quantification Assay (ELISA)

This protocol describes an enzyme-linked immunosorbent assay (ELISA) to measure the levels of Aβ40, Aβ42, and sAPPβ in the supernatant of cultured cells treated with a BACE1 inhibitor.

Materials:

-

HEK293 cells stably expressing human APP with the Swedish mutation (HEK293-APPsw)

-

Cell culture medium and supplements

-

Test compound (this compound/verubecestat)

-

Commercially available ELISA kits for human Aβ40, Aβ42, and sAPPβ

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Culture and Treatment:

-

Seed HEK293-APPsw cells in 96-well plates and allow them to adhere overnight.

-

Prepare serial dilutions of the test compound in cell culture medium.

-

Remove the old medium from the cells and replace it with the medium containing the test compound or vehicle.

-

Incubate the cells for 24-48 hours at 37°C in a CO2 incubator.

-

-

Sample Collection:

-

After incubation, carefully collect the cell culture supernatant.

-

Centrifuge the supernatant to remove any cellular debris.

-

-

ELISA Protocol (General):

-

Follow the manufacturer's instructions for the specific Aβ40, Aβ42, or sAPPβ ELISA kit. A general workflow is as follows:

-

Add standards and samples to the antibody-coated microplate.

-

Incubate to allow the analyte to bind to the capture antibody.

-

Wash the plate to remove unbound substances.

-

Add a detection antibody conjugated to an enzyme (e.g., HRP).

-

Incubate to form an antibody-analyte-antibody sandwich.

-

Wash the plate again.

-

Add the enzyme substrate (e.g., TMB).

-

Incubate to allow color development.

-

Stop the reaction with a stop solution.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

-

Generate a standard curve using the known concentrations of the standards.

-

Determine the concentration of Aβ40, Aβ42, or sAPPβ in each sample from the standard curve.

-

Calculate the percent reduction in analyte levels for each compound concentration compared to the vehicle control and determine the IC50 value.

-

Caption: Workflow for a cell-based ELISA to measure Aβ and sAPPβ.

Conclusion

This compound, as exemplified by the potent inhibitor verubecestat, demonstrates a clear and direct mechanism of action by inhibiting the BACE1 enzyme. This leads to a significant reduction in the production of amyloid-beta peptides, which are central to the pathology of Alzheimer's disease. The comprehensive in vitro and in vivo data, obtained through rigorous experimental protocols, underscore the potential of this class of inhibitors. This technical guide provides a foundational understanding for researchers and drug development professionals working on novel therapeutics for Alzheimer's disease.

References

The Discovery and Synthesis of BACE1-IN-2: A Technical Overview for Drug Development Professionals

For researchers, scientists, and professionals in the field of drug development, this document provides an in-depth technical guide on the discovery and synthesis of BACE1-IN-2, a potent inhibitor of β-site amyloid precursor protein cleaving enzyme 1 (BACE1). BACE1 is a key enzyme in the amyloidogenic pathway, which leads to the production of amyloid-β (Aβ) peptides, a hallmark of Alzheimer's disease. This guide details the scientific background, discovery process, chemical synthesis, and biological activity of this compound, presenting quantitative data in structured tables and outlining experimental protocols for key assays.

Introduction to BACE1 and its Role in Alzheimer's Disease

Beta-secretase 1, or BACE1, is a transmembrane aspartyl protease that plays a critical role in the pathogenesis of Alzheimer's disease. It is the rate-limiting enzyme in the production of amyloid-β peptides. The amyloid cascade hypothesis posits that the accumulation of Aβ in the brain is a primary event in the neurodegenerative process of Alzheimer's.

BACE1 initiates the amyloidogenic pathway by cleaving the amyloid precursor protein (APP) at the β-site. This cleavage generates a soluble N-terminal fragment (sAPPβ) and a membrane-bound C-terminal fragment (C99). The C99 fragment is subsequently cleaved by γ-secretase to release Aβ peptides of varying lengths, most notably Aβ40 and Aβ42. The Aβ42 isoform is particularly prone to aggregation and is the primary component of the amyloid plaques found in the brains of Alzheimer's patients.

Due to its pivotal role in Aβ production, BACE1 has been a major therapeutic target for the development of disease-modifying drugs for Alzheimer's disease. The goal of BACE1 inhibitors is to reduce the production of Aβ, thereby preventing the formation of amyloid plaques and slowing the progression of the disease.

Discovery of this compound

This compound was identified through a focused drug discovery program aimed at developing potent and selective BACE1 inhibitors with good drug-like properties. The discovery process involved a multi-step approach, beginning with the identification of a promising chemical scaffold and subsequent optimization of its structure to enhance potency, selectivity, and pharmacokinetic properties.

The general workflow for the discovery of BACE1 inhibitors like this compound typically involves:

-

High-Throughput Screening (HTS): Screening large libraries of chemical compounds to identify initial "hits" that inhibit BACE1 activity.

-

Hit-to-Lead Optimization: Modifying the chemical structure of the initial hits to improve their potency and selectivity. This often involves iterative cycles of chemical synthesis and biological testing.

-

Lead Optimization: Further refining the lead compounds to improve their pharmacokinetic and pharmacodynamic properties, such as oral bioavailability, metabolic stability, and the ability to cross the blood-brain barrier.

-

In Vivo Testing: Evaluating the efficacy of the optimized compounds in animal models of Alzheimer's disease.

This compound emerged from the optimization of a 1,4-oxazine scaffold.

Signaling Pathway of Amyloid Precursor Protein (APP) Processing

The processing of APP can occur via two main pathways: the non-amyloidogenic pathway and the amyloidogenic pathway. BACE1 is the key enzyme that directs APP into the amyloidogenic pathway.

Caption: Amyloid Precursor Protein (APP) Processing Pathways.

BACE1 Inhibitor Discovery Workflow

The discovery of potent BACE1 inhibitors like this compound follows a structured workflow from initial screening to candidate selection.

Caption: General workflow for the discovery of BACE1 inhibitors.

Synthesis of this compound

The chemical synthesis of this compound involves a multi-step reaction sequence. The following is a generalized representation of the synthetic strategy typically employed for this class of compounds. For the specific, detailed synthetic protocol, please refer to the primary literature.

A general synthetic approach to the 1,4-oxazine core of this compound and similar analogs often starts from readily available amino acids. The key steps may include the formation of an intermediate, followed by cyclization to form the 1,4-oxazine ring system. Subsequent functional group manipulations and coupling reactions are then performed to introduce the necessary substituents to achieve the final structure of this compound.

It is important to note that the handling of all chemical reagents and the execution of the synthetic procedures should be performed by trained professionals in a controlled laboratory setting, following all appropriate safety precautions.

Biological Activity and Quantitative Data

This compound is a potent inhibitor of BACE1 with good selectivity over the related aspartyl protease BACE2. Inhibition of BACE2 has been linked to potential side effects, making selectivity an important parameter for BACE1 inhibitor drug candidates.

| Parameter | This compound |

| BACE1 IC50 | 22 nM |

| BACE2 IC50 | >10-fold selective vs BACE1 |

| Cellular hAβ42 IC50 | 6.0 nM |

| Molecular Formula | C₁₉H₁₅F₄N₅O₂ |

| Molecular Weight | 421.35 g/mol |

| CAS Number | 1352416-78-4 |

Experimental Protocols

The following are generalized protocols for the key in vitro assays used to characterize this compound. The specific details of the assays, including buffer compositions, enzyme and substrate concentrations, and incubation times, can be found in the primary scientific literature.

BACE1 Enzymatic Assay

Principle: This assay measures the ability of a compound to inhibit the enzymatic activity of purified recombinant BACE1. A fluorogenic substrate containing the BACE1 cleavage site from APP is used. Cleavage of the substrate by BACE1 results in an increase in fluorescence, which is quenched in the intact substrate.

General Procedure:

-

Recombinant human BACE1 enzyme is pre-incubated with various concentrations of the test compound (e.g., this compound) in an appropriate assay buffer (typically at an acidic pH to mimic the endosomal environment where BACE1 is active).

-

The enzymatic reaction is initiated by the addition of a fluorogenic BACE1 substrate.

-

The reaction is incubated at a controlled temperature (e.g., 37 °C) for a specific period.

-

The fluorescence intensity is measured using a fluorescence plate reader at appropriate excitation and emission wavelengths.

-

The percent inhibition of BACE1 activity is calculated for each concentration of the test compound, and the IC50 value is determined by fitting the data to a dose-response curve.

Cellular hAβ42 Assay

Principle: This assay measures the ability of a compound to inhibit the production of Aβ42 in a cellular context. A cell line that overexpresses human APP is used.

General Procedure:

-

Cells (e.g., HEK293 or SH-SY5Y cells stably transfected with human APP) are seeded in multi-well plates and allowed to attach.

-

The cells are then treated with various concentrations of the test compound (e.g., this compound).

-

After an incubation period (typically 24-48 hours), the cell culture supernatant is collected.

-

The concentration of Aβ42 in the supernatant is quantified using a specific enzyme-linked immunosorbent assay (ELISA) or other sensitive immunoassay techniques.

-

The percent inhibition of Aβ42 production is calculated for each concentration of the test compound, and the cellular IC50 value is determined.

Conclusion

This compound is a potent and selective inhibitor of BACE1 that demonstrates significant activity in both enzymatic and cellular assays. Its discovery and characterization provide a valuable case study for researchers and professionals in the field of Alzheimer's drug development. The data and protocols presented in this guide offer a technical foundation for understanding the evaluation of BACE1 inhibitors. Further preclinical and clinical development would be necessary to fully assess the therapeutic potential of this compound.

Bace1-IN-2: A Technical Whitepaper on its Role in Modulating Amyloid-Beta Formation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) is a primary therapeutic target in Alzheimer's disease research due to its essential role in the amyloidogenic processing of amyloid precursor protein (APP), which leads to the formation of amyloid-beta (Aβ) peptides. This document provides a detailed technical overview of Bace1-IN-2, a 1,4-oxazine-based inhibitor of BACE1. We will explore its mechanism of action, present quantitative data on its inhibitory potency, detail relevant experimental protocols, and visualize the associated biochemical pathways and experimental workflows.

Introduction to BACE1 and Amyloid-Beta Formation

Alzheimer's disease is characterized by the extracellular deposition of amyloid plaques, which are primarily composed of Aβ peptides. These peptides are generated through the sequential cleavage of APP by two enzymes: BACE1 and γ-secretase.[1][2][3] BACE1 initiates the amyloidogenic pathway by cleaving APP at the β-secretase site, producing a soluble N-terminal fragment (sAPPβ) and a membrane-bound C-terminal fragment (C99).[3][4] The C99 fragment is then cleaved by γ-secretase to release Aβ peptides of varying lengths, most commonly Aβ40 and the more aggregation-prone Aβ42.[2]

Given that BACE1 is the rate-limiting enzyme in this pathway, its inhibition is a key strategy for reducing Aβ production and potentially mitigating the progression of Alzheimer's disease.[5] this compound has emerged as a potent inhibitor of this crucial enzyme.

This compound: A Potent 1,4-Oxazine-Based BACE1 Inhibitor

This compound (CAS: 1352416-78-4; Formula: C19H15F4N5O2) is a small molecule inhibitor belonging to the 1,4-oxazine class of β-secretase inhibitors.[1][6][7] It has demonstrated significant potency in both enzymatic and cellular assays.

Quantitative Data on this compound Activity

The inhibitory efficacy of this compound has been characterized by its half-maximal inhibitory concentration (IC50) values.

| Assay Type | Target | IC50 Value | Selectivity |

| Enzymatic Assay | BACE1 | 22 nM[1][7] | 10-fold greater potency for BACE1 over BACE2[7] |

| Cellular Assay | Aβ42 Inhibition | 6.0 nM[7] | - |

Signaling Pathways and Experimental Workflows

Amyloid Precursor Protein (APP) Processing Pathway

The following diagram illustrates the canonical amyloidogenic pathway and the point of intervention for this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. globalhealthmedicine.com [globalhealthmedicine.com]

- 3. Physiological Functions of the β-Site Amyloid Precursor Protein Cleaving Enzyme 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Physiological Functions of the β-Site Amyloid Precursor Protein Cleaving Enzyme 1 and 2 [frontiersin.org]

- 5. benthamdirect.com [benthamdirect.com]

- 6. 1352416-78-4(1352416-78-4) | Kuujia.com [kuujia.com]

- 7. This compound | BACE | TargetMol [targetmol.com]

BACE1-IN-2: A Technical Guide to Target Specificity and Off-Target Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

BACE1 Target Profile

BACE1 is a type I transmembrane aspartyl protease primarily expressed in neurons.[1][3] Its active site is located in the extracellular domain and is responsible for cleaving the amyloid precursor protein (APP), the first step in the amyloidogenic pathway that leads to the formation of Aβ plaques, a hallmark of Alzheimer's disease.[1][3]

Known Substrates of BACE1

Beyond APP, BACE1 is known to cleave a number of other substrates, which highlights the potential for on-target side effects with BACE1 inhibition. These substrates are involved in various physiological processes, including myelination and neuronal guidance.

| Substrate | Function | Potential Consequence of Inhibition |

| Amyloid Precursor Protein (APP) | Neuronal development, signaling | Reduction in Aβ production (therapeutic target) |

| Neuregulin 1 (NRG1) | Myelination, synaptic plasticity | Impaired myelination, cognitive deficits |

| Seizure protein 6 (Sez6) | Neuronal development, synaptic plasticity | Altered dendritic spine plasticity |

| CHL1 (Close Homolog of L1) | Axon guidance | Defective neuronal wiring |

| Voltage-gated sodium channel β-subunits | Regulation of channel activity | Altered neuronal excitability |

| β-galactoside α-2,6-sialyltransferase I (ST6Gal I) | Glycoprotein modification in the liver | Potential for liver toxicity |

BACE1 Homologs and Other Aspartyl Proteases

A key challenge in developing specific BACE1 inhibitors is selectivity against its close homolog, BACE2, and other aspartyl proteases like Cathepsin D and Renin. BACE2 shares approximately 59% amino acid identity with BACE1 in its catalytic domain.[4] While BACE2 is less abundant in the brain, its inhibition can lead to off-target effects, such as hair depigmentation.[5] Cathepsin D is a lysosomal aspartyl protease, and its inhibition has been linked to retinal toxicity.[2]

Quantitative Assessment of BACE1-IN-2 Activity and Selectivity

The following tables present illustrative quantitative data for a hypothetical BACE1 inhibitor, "this compound," to demonstrate how such data should be structured for clear comparison.

In Vitro Enzymatic Activity

| Analyte | IC50 (nM) |

| This compound | 5.2 |

| Verubecestat (MK-8931) | 2.2 |

| Elenbecestat (E2609) | 3.9 |

Note: IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity by 50%. Lower values indicate higher potency.

Cellular Activity

| Cell Line | Assay | IC50 (nM) |

| HEK293-APP | Aβ40 Production | 15.8 |

| SH-SY5Y | sAPPβ Release | 20.1 |

Note: Cellular assays confirm the inhibitor's ability to penetrate cell membranes and inhibit BACE1 in a more physiologically relevant context.

Selectivity Profile

| Enzyme | This compound IC50 (nM) | Selectivity Fold (vs. BACE1) |

| BACE1 | 5.2 | 1 |

| BACE2 | 530 | >100 |

| Cathepsin D | >10,000 | >1900 |

| Renin | >10,000 | >1900 |

Note: Selectivity is calculated by dividing the IC50 of the off-target enzyme by the IC50 of BACE1. A higher selectivity fold is desirable.

Experimental Protocols

BACE1 Enzymatic Inhibition Assay (FRET-based)

This protocol describes a common method for determining the in vitro potency of a BACE1 inhibitor using a fluorescence resonance energy transfer (FRET) substrate.

Materials:

-

Recombinant human BACE1 enzyme

-

BACE1 FRET substrate (e.g., a peptide containing the BACE1 cleavage site flanked by a fluorophore and a quencher)

-

Assay buffer (e.g., 50 mM Sodium Acetate, pH 4.5)

-

Test inhibitor (this compound)

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare a serial dilution of this compound in assay buffer.

-

In a 96-well plate, add 10 µL of each inhibitor dilution.

-

Add 20 µL of BACE1 enzyme solution to each well.

-

Incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 20 µL of the BACE1 FRET substrate solution to each well.

-

Immediately measure the fluorescence intensity at an appropriate excitation/emission wavelength pair in kinetic mode for 30-60 minutes at 37°C.[6]

-

The rate of increase in fluorescence is proportional to BACE1 activity.

-

Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Aβ Production Assay (ELISA)

This protocol measures the ability of an inhibitor to reduce the production of Aβ in a cellular context.

Materials:

-

HEK293 cells stably overexpressing human APP (HEK293-APP)

-

Cell culture medium and supplements

-

Test inhibitor (this compound)

-

Aβ40 or Aβ42 ELISA kit

-

Cell lysis buffer

-

BCA protein assay kit

Procedure:

-

Plate HEK293-APP cells in a 24-well plate and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound for 24 hours.

-

Collect the conditioned medium from each well.

-

Lyse the cells and determine the total protein concentration using a BCA assay.

-

Measure the concentration of Aβ40 or Aβ42 in the conditioned medium using an ELISA kit according to the manufacturer's instructions.

-

Normalize the Aβ concentration to the total protein concentration for each well.

-

Calculate the percent inhibition of Aβ production for each inhibitor concentration and determine the IC50 value.

Signaling Pathways and Workflows

Amyloid Precursor Protein (APP) Processing Pathway

Caption: The dual pathways of APP processing.

BACE1 Inhibitor Screening Workflow

Caption: A typical workflow for BACE1 inhibitor discovery.

Potential Off-Target Effects and Mitigation Strategies

The clinical development of several BACE1 inhibitors has been halted due to adverse effects, underscoring the importance of thorough off-target profiling.[7]

Common Off-Target Liabilities:

-

Liver Toxicity: As observed with LY2886721, this may be due to the inhibition of BACE1's processing of substrates in the liver, such as ST6Gal I.[7]

-

Neurological Effects: Impaired motor coordination and cognitive worsening have been reported, potentially linked to the inhibition of BACE1's role in processing substrates like NRG1, which is crucial for myelination and muscle spindle function.[2]

-

Ocular Toxicity: Inhibition of Cathepsin D has been associated with retinal pathology.[2]

Mitigation Strategies:

-

High Selectivity: Designing inhibitors with high selectivity for BACE1 over BACE2 and other proteases is paramount.

-

Structure-Based Design: Utilizing the crystal structure of BACE1 to design inhibitors that exploit unique features of its active site can enhance selectivity.[8]

-

Brain Penetrance: Optimizing compounds for efficient blood-brain barrier penetration can allow for lower peripheral exposure, potentially reducing off-site toxicity.

-

Pharmacodynamic Biomarkers: Monitoring the levels of BACE1 and BACE2-specific cleavage products in plasma can help assess the in vivo selectivity of an inhibitor. For example, soluble Sez6 (sSez6) and soluble VEGFR3 (sVEGFR3) have been identified as specific pharmacodynamic markers for BACE1 and BACE2 activity, respectively.[9]

Conclusion

The development of safe and effective BACE1 inhibitors for the treatment of Alzheimer's disease remains a significant challenge. A thorough understanding of the target's biology, including its various substrates and the potential for off-target interactions, is crucial. The systematic application of the biochemical and cellular assays outlined in this guide, coupled with careful in vivo evaluation, is essential for the identification of promising clinical candidates. While a specific compound "this compound" is not prominently documented, the principles and methodologies described herein provide a robust framework for the comprehensive characterization of any novel BACE1 inhibitor. Future success in this field will likely depend on the development of highly selective, brain-penetrant inhibitors with favorable safety profiles, guided by a deep understanding of the complex biology of BACE1.

References

- 1. The Basic Biology of BACE1: A Key Therapeutic Target for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Close Look at BACE1 Inhibitors for Alzheimer’s Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Beta-secretase 1 - Wikipedia [en.wikipedia.org]

- 4. BACE1 and BACE2 Enzymatic Activities in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. New Highly Selective BACE1 Inhibitors and Their Effects on Dendritic Spine Density In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. abcam.com [abcam.com]

- 7. Lessons from a BACE inhibitor trial: Off-site but not off base - PMC [pmc.ncbi.nlm.nih.gov]

- 8. BACE1: A Key Regulator in Alzheimer’s Disease Progression and Current Development of its Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. JCI - It’s good to know what to BACE the specificity of your inhibitors on [jci.org]

A Comparative Analysis of BACE1 Inhibitors for Alzheimer's Disease Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The β-site amyloid precursor protein cleaving enzyme 1 (BACE1) is a primary therapeutic target for Alzheimer's disease, playing a crucial role in the amyloidogenic pathway that leads to the production of amyloid-β (Aβ) peptides. Inhibition of BACE1 is a key strategy to reduce Aβ levels in the brain. This guide provides a detailed comparative analysis of prominent BACE1 inhibitors, including those that have undergone extensive clinical investigation, such as Verubecestat, Lanabecestat, and Atabecestat, alongside the dual BACE1/BACE2 inhibitor, BACE1/2-IN-1. We present a comprehensive overview of their biochemical potency, cellular activity, and clinical trial outcomes. Detailed experimental protocols for key assays and visual representations of signaling pathways and experimental workflows are included to support researchers in the field of Alzheimer's drug discovery.

Introduction to BACE1 Inhibition

Alzheimer's disease is pathologically characterized by the extracellular deposition of Aβ plaques in the brain. Aβ peptides are generated through the sequential cleavage of the amyloid precursor protein (APP) by β-secretase (BACE1) and γ-secretase. BACE1 initiates this cascade, making it a prime target for therapeutic intervention. The development of BACE1 inhibitors has been a major focus of pharmaceutical research, with numerous compounds advancing to clinical trials. However, the journey has been challenging, with many trials being discontinued due to lack of efficacy or safety concerns. Understanding the nuances of different BACE1 inhibitors is critical for the future development of effective and safe therapeutics.

Comparative Analysis of BACE1 Inhibitors

This section provides a quantitative comparison of selected BACE1 inhibitors. The data presented in the tables below summarizes their inhibitory potency against BACE1 and, where available, the related enzyme BACE2.

Biochemical Potency

The inhibitory constants, K_i_ and IC_50_, are key measures of a drug's potency at its target enzyme.

| Inhibitor | BACE1 K_i_ (nM) | BACE1 IC_50_ (nM) | BACE2 K_i_ (nM) | BACE2 IC_50_ (nM) | Reference(s) |

| Verubecestat (MK-8931) | 2.2[1][2] | 13[3][4] | 0.38[1] | - | [1][2][3][4] |

| Lanabecestat (AZD3293) | 0.4[5][6] | 0.6[7] | 0.8[8] | - | [5][6][7][8] |

| Atabecestat (JNJ-54861911) | - | - | - | - | - |

| BACE1/2-IN-1 | - | 10 | - | 5.3 | [9] |

Cellular Activity

The efficacy of BACE1 inhibitors is also assessed in cellular models by measuring the reduction of Aβ peptides.

| Inhibitor | Cell Type | Aβ Reduction Assay | IC_50_ (nM) | Reference(s) |

| Verubecestat (MK-8931) | HEK293 APP_Swe/Lon_ | Aβ40 | 2.1 | [1] |

| Verubecestat (MK-8931) | HEK293 APP_Swe/Lon_ | Aβ42 | 0.7 | [1] |

| Lanabecestat (AZD3293) | Primary mouse neuronal cultures | Aβ40 secretion | 0.61 | [8] |

| Lanabecestat (AZD3293) | SH-SY5Y overexpressing human APP | Aβ40 secretion | 0.08 | [8] |

| BACE-1 inhibitor 2 | Human neuroblastoma cell lines | Aβ42 production | 3.5 | [10] |

Clinical Trial Outcomes

The ultimate test of a BACE1 inhibitor is its performance in human clinical trials. The following table summarizes the status of the selected inhibitors.

| Inhibitor | Phase of Development | Outcome | Reason for Discontinuation | Reference(s) |

| Verubecestat (MK-8931) | Phase 3 | Discontinued | Lack of efficacy | [11] |

| Lanabecestat (AZD3293) | Phase 3 | Discontinued | Unlikely to meet primary endpoints (futility) | [12][13][14][15] |

| Atabecestat (JNJ-54861911) | Phase 2b/3 | Discontinued | Liver safety concerns (elevated liver enzymes) | [16][17] |

| BACE1/2-IN-1 | Preclinical | - | - | [9] |

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental for the evaluation of BACE1 inhibitors.

BACE1 Enzymatic Assay (FRET-based)

This protocol describes a common method to determine the in vitro potency of BACE1 inhibitors using Fluorescence Resonance Energy Transfer (FRET).

Objective: To measure the enzymatic activity of BACE1 and the inhibitory effect of test compounds.

Principle: A synthetic peptide substrate containing a fluorophore and a quencher is used. In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by BACE1, the fluorophore and quencher are separated, resulting in an increase in fluorescence.

Materials:

-

Recombinant human BACE1 enzyme

-

BACE1 FRET peptide substrate

-

Assay buffer (e.g., 50 mM Sodium Acetate, pH 4.5)

-

Test compounds (inhibitors) dissolved in DMSO

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of the test compound in assay buffer.

-

Add a fixed volume of the BACE1 enzyme solution to each well of the microplate.

-

Add the test compound dilutions to the respective wells. Include a positive control (enzyme without inhibitor) and a negative control (assay buffer without enzyme).

-

Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at room temperature.

-

Initiate the enzymatic reaction by adding the BACE1 FRET peptide substrate to all wells.

-

Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths over a set time period (kinetic reading) or after a fixed incubation time (endpoint reading).

-

Calculate the rate of substrate cleavage from the fluorescence data.

-

Determine the IC_50_ value of the test compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell-Based Amyloid-β Reduction Assay

This protocol outlines a method to assess the ability of BACE1 inhibitors to reduce Aβ production in a cellular context.

Objective: To quantify the reduction of secreted Aβ40 and Aβ42 in the presence of a BACE1 inhibitor.

Principle: A cell line overexpressing human APP is treated with the test compound. The amount of Aβ peptides secreted into the cell culture medium is then measured using a specific immunoassay, such as an ELISA (Enzyme-Linked Immunosorbent Assay).

Materials:

-

A cell line stably overexpressing human APP with a familial Alzheimer's disease mutation (e.g., HEK293-APP_Swe_)

-

Cell culture medium and supplements

-

Test compounds (inhibitors) dissolved in DMSO

-

Multi-well cell culture plates

-

Aβ40 and Aβ42 ELISA kits

-

Cell viability assay kit (e.g., MTS or CellTiter-Glo)

Procedure:

-

Seed the cells in multi-well plates and allow them to adhere overnight.

-

Prepare serial dilutions of the test compound in cell culture medium.

-

Replace the existing medium with the medium containing the test compound dilutions. Include a vehicle control (DMSO).

-

Incubate the cells for a specified period (e.g., 24-48 hours).

-

Collect the conditioned medium from each well.

-

Measure the concentration of Aβ40 and Aβ42 in the conditioned medium using the respective ELISA kits according to the manufacturer's instructions.

-

In a parallel plate, assess the cell viability to ensure that the observed reduction in Aβ is not due to cytotoxicity of the compound.

-

Calculate the percentage of Aβ reduction for each concentration of the test compound relative to the vehicle control.

-

Determine the IC_50_ value for Aβ reduction by plotting the percentage of reduction against the logarithm of the inhibitor concentration.

Signaling Pathways and Experimental Workflows

Visualizing the biological context and experimental processes is crucial for understanding the mechanism and evaluation of BACE1 inhibitors.

Amyloid Precursor Protein (APP) Processing Pathway

Caption: The two major pathways of APP processing.

Experimental Workflow for BACE1 Inhibitor Screening

Caption: A typical workflow for the discovery and development of BACE1 inhibitors.

Logical Relationship of BACE1 Inhibitor Development

Caption: The logical progression of BACE1 inhibitor development from concept to clinic.

Conclusion and Future Directions

The development of BACE1 inhibitors has provided invaluable insights into the complexities of Alzheimer's disease and the challenges of targeting a key enzyme in a complex biological pathway. While the clinical outcomes for many of the front-running BACE1 inhibitors have been disappointing, the data generated from these trials are crucial for guiding future research. Key learnings include the importance of patient selection, the timing of intervention, and the need for a deeper understanding of the physiological roles of BACE1 and BACE2. Future efforts may focus on developing more selective BACE1 inhibitors, exploring combination therapies, and identifying biomarkers to better predict treatment response. The comprehensive data and protocols presented in this guide are intended to serve as a valuable resource for the scientific community dedicated to conquering Alzheimer's disease.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. abmole.com [abmole.com]

- 3. selleckchem.com [selleckchem.com]

- 4. selleckchem.com [selleckchem.com]

- 5. Lanabecestat | BACE | TargetMol [targetmol.com]

- 6. Lanabecestat (AZD-3293, LY-3314814) | BACE1 inhibitor | Probechem Biochemicals [probechem.com]

- 7. researchgate.net [researchgate.net]

- 8. caymanchem.com [caymanchem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. alzheimersnewstoday.com [alzheimersnewstoday.com]

- 12. Lanabecestat - Wikipedia [en.wikipedia.org]

- 13. Update on Phase III clinical trials of lanabecestat for Alzheimer’s disease [astrazeneca.com]

- 14. Update on Phase 3 Clinical Trials of Lanabecestat for Alzheimer's Disease [prnewswire.com]

- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 16. alzheimersnewstoday.com [alzheimersnewstoday.com]

- 17. fiercebiotech.com [fiercebiotech.com]

Bace1-IN-2: An In-Depth Technical Guide for Alzheimer's Disease Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Bace1-IN-2, a potent inhibitor of Beta-secretase 1 (BACE1), for its application in Alzheimer's disease research. This document details the compound's mechanism of action, quantitative data, and relevant experimental protocols.

Introduction to BACE1 and its Role in Alzheimer's Disease

Alzheimer's disease is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques in the brain.[1] The production of Aβ peptides is initiated by the enzymatic cleavage of the amyloid precursor protein (APP) by BACE1.[1] This initial cleavage is the rate-limiting step in the amyloidogenic pathway.[2] Consequently, inhibiting BACE1 is a primary therapeutic strategy to reduce Aβ production and potentially slow the progression of Alzheimer's disease.[3][4][5]

This compound, also identified as BACE1/2-IN-1 and compound 34, is a potent small molecule inhibitor of BACE1.[6] Its ability to cross the blood-brain barrier and reduce Aβ levels in the central nervous system makes it a valuable tool for preclinical Alzheimer's disease research.

Mechanism of Action

This compound functions as a competitive inhibitor of the BACE1 enzyme. It binds to the active site of BACE1, preventing the enzyme from cleaving its natural substrate, APP.[6] This inhibition effectively reduces the production of the Aβ40 and Aβ42 peptides, which are the primary components of amyloid plaques.

The following diagram illustrates the amyloid precursor protein (APP) processing pathways, highlighting the role of BACE1 and the inhibitory action of this compound.

Quantitative Data

This compound demonstrates high potency for BACE1 and its homolog BACE2. The following tables summarize the available quantitative data for the inhibitor.

Table 1: In Vitro Inhibitory Activity

| Target | IC50 (µM) | Selectivity over Cathepsin D |

| BACE1 | 0.01 | >3000-fold |

| BACE2 | 0.0053 | >3000-fold |

Data sourced from MedchemExpress product information, citing Winneroski LL, et al. 2020.[6]

Table 2: In Vivo Efficacy in PDAPP Transgenic Mice

| Dose (mg/kg, s.c.) | Cortex Aβ Reduction (%) |

| 10 | 12 (not significant) |

| 30 | 24 |

| 100 | 40 |

Data sourced from MedchemExpress product information, citing Winneroski LL, et al. 2020.[6]

Experimental Protocols

Detailed experimental protocols for the characterization of BACE1 inhibitors are crucial for reproducible research. The following sections provide representative protocols for key assays.

BACE1 Enzymatic Assay (FRET-Based)

This protocol describes a common method to determine the in vitro potency of BACE1 inhibitors using a Förster Resonance Energy Transfer (FRET) substrate.

Materials:

-

Recombinant human BACE1 enzyme

-

BACE1 FRET substrate (e.g., a peptide with a fluorophore and a quencher separated by the BACE1 cleavage site)

-

Assay Buffer (e.g., 50 mM Sodium Acetate, pH 4.5)

-

This compound (or other test compounds)

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of this compound in DMSO, and then dilute further in Assay Buffer.

-

Add the diluted inhibitor solutions to the wells of the 96-well plate. Include wells for positive control (enzyme without inhibitor) and negative control (no enzyme).

-

Add the BACE1 enzyme to all wells except the negative control.

-

Incubate the plate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the BACE1 FRET substrate to all wells.

-

Immediately begin monitoring the fluorescence intensity over time using a plate reader with appropriate excitation and emission wavelengths for the specific FRET pair.

-

Calculate the initial reaction rates (slopes of the fluorescence curves).

-

Determine the percent inhibition for each inhibitor concentration relative to the positive control.

-

Calculate the IC50 value by fitting the dose-response data to a suitable equation.

The following diagram outlines the workflow for a BACE1 enzymatic FRET assay.

Cell-Based Amyloid-β Production Assay

This protocol describes a method to assess the efficacy of BACE1 inhibitors in a cellular context by measuring the reduction of secreted Aβ peptides.

Materials:

-

A cell line overexpressing human APP (e.g., SH-SY5Y-APP695swe or HEK293-APP)

-

Cell culture medium and supplements

-

This compound (or other test compounds)

-

ELISA kits for human Aβ40 and Aβ42

-

Cell lysis buffer

-

BCA protein assay kit

Procedure:

-

Plate the APP-overexpressing cells in a multi-well plate and allow them to adhere and grow to a suitable confluency.

-

Prepare various concentrations of this compound in the cell culture medium.

-

Remove the existing medium from the cells and replace it with the medium containing the different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).

-

Incubate the cells for a specified period (e.g., 24-48 hours).

-

Collect the conditioned medium from each well.

-

Lyse the cells in each well and determine the total protein concentration using a BCA assay to normalize the Aβ levels.

-

Measure the concentrations of Aβ40 and Aβ42 in the conditioned medium using specific ELISA kits according to the manufacturer's instructions.

-

Normalize the Aβ concentrations to the total protein content of the corresponding cell lysate.

-

Calculate the percent reduction in Aβ40 and Aβ42 levels for each inhibitor concentration compared to the vehicle control.

-

Determine the IC50 values for the inhibition of Aβ40 and Aβ42 production.

The following diagram illustrates the workflow for a cell-based Aβ production assay.

Conclusion

This compound is a potent BACE1 inhibitor that serves as a valuable research tool for investigating the role of BACE1 in Alzheimer's disease pathogenesis. Its demonstrated in vitro and in vivo activity in reducing Aβ levels underscores its utility in preclinical studies aimed at evaluating the therapeutic potential of BACE1 inhibition. The experimental protocols provided in this guide offer a foundation for the consistent and reproducible evaluation of this and other BACE1 inhibitors.

References

- 1. BACE1 Inhibitors for Alzheimer’s Disease: The Past, Present and Any Future? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protocol for measuring beta-secretase activity in cell and tissue lysate using a fluorogenic peptide substrate in a 96-well format - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Measuring human beta-secretase (BACE1) activity using homogeneous time-resolved fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. BACE1: A Key Regulator in Alzheimer’s Disease Progression and Current Development of its Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

In Vitro Characterization of Bace1-IN-X: A Technical Guide

Introduction

Beta-site amyloid precursor protein cleaving enzyme 1 (BACE1), a transmembrane aspartic protease, is a key enzyme in the amyloidogenic pathway.[1] It performs the initial and rate-limiting cleavage of the amyloid precursor protein (APP), leading to the production of amyloid-beta (Aβ) peptides.[2][3] The accumulation of Aβ is a central event in the pathophysiology of Alzheimer's disease, making BACE1 a prime therapeutic target for drug development.[1][4] The in vitro characterization of BACE1 inhibitors is a critical step in the drug discovery process, providing essential data on their potency, selectivity, and mechanism of action before advancing to more complex biological systems. This guide provides an in-depth overview of the in vitro characterization of a representative BACE1 inhibitor, herein referred to as Bace1-IN-X.

Data Presentation: Quantitative Analysis of Bace1-IN-X

The inhibitory activity of Bace1-IN-X is quantified through various enzymatic and cellular assays. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of the inhibitor required to reduce the activity of the target enzyme by 50%. The following table summarizes the inhibitory potency of a representative BACE1 inhibitor, BACE1/2-IN-1, against BACE1 and its homolog BACE2, as well as its selectivity against the related aspartyl protease, Cathepsin D.

| Target Enzyme | IC50 (µM) | Selectivity vs. Cathepsin D |

| BACE1 | 0.01 | >3000-fold |

| BACE2 | 0.0053 | >3000-fold |

Data presented is for the representative compound BACE1/2-IN-1 and is intended to be illustrative for Bace1-IN-X.

Experimental Protocols

BACE1 Enzymatic Assay (Fluorescence Resonance Energy Transfer - FRET)

This protocol describes a common method for measuring the enzymatic activity of BACE1 and the potency of its inhibitors using a fluorogenic peptide substrate.[5] The assay is based on the principle of Fluorescence Resonance Energy Transfer (FRET), where a fluorescent donor and a quencher are incorporated into a peptide substrate.[6] In its intact state, the quencher suppresses the fluorescence of the donor.[5] Upon cleavage by BACE1, the donor and quencher are separated, resulting in an increase in fluorescence that is proportional to the enzyme's activity.[5]

Materials:

-

Recombinant human BACE1 enzyme

-

BACE1 FRET peptide substrate

-

Assay buffer (e.g., 50 mM Sodium Acetate, pH 4.5)

-

Bace1-IN-X (or other test compounds) dissolved in DMSO

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a 3X solution of the BACE1 FRET substrate in the assay buffer.

-

Prepare serial dilutions of Bace1-IN-X in the assay buffer. Ensure the final DMSO concentration does not exceed 1% in the final reaction mixture.

-

Dilute the recombinant BACE1 enzyme to a 3X working concentration in the assay buffer.

-

-

Assay Protocol:

-

To the wells of the 96-well plate, add 10 µL of the 3X Bace1-IN-X dilutions. For control wells (no inhibitor), add 10 µL of assay buffer.

-

Add 10 µL of the 3X BACE1 FRET substrate to all wells.

-

Initiate the enzymatic reaction by adding 10 µL of the 3X BACE1 enzyme solution to all wells.

-

Incubate the plate at room temperature or 37°C for a specified period (e.g., 60 minutes), protected from light.

-

Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths for the specific FRET pair used (e.g., excitation at 320 nm and emission at 405 nm).

-

-

Data Analysis:

-

Subtract the background fluorescence from the negative control wells (no enzyme).

-

Calculate the percentage of inhibition for each concentration of Bace1-IN-X relative to the positive control (enzyme and substrate without inhibitor).

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Cellular Assay for Aβ Reduction

This protocol outlines a method to assess the efficacy of Bace1-IN-X in a cellular context by measuring the reduction of Aβ production in a suitable cell line, such as HEK293 cells stably expressing APP.[7]

Materials:

-

HEK293 cells stably expressing human APP

-

Cell culture medium and supplements

-

Bace1-IN-X dissolved in DMSO

-

Lysis buffer

-

Aβ ELISA kit (for Aβ40 or Aβ42)

Procedure:

-

Cell Culture and Treatment:

-

Plate the HEK293-APP cells in a multi-well plate and allow them to adhere overnight.

-

Prepare serial dilutions of Bace1-IN-X in the cell culture medium.

-

Remove the existing medium from the cells and replace it with the medium containing the different concentrations of Bace1-IN-X. Include a vehicle control (DMSO).

-

Incubate the cells for a specified period (e.g., 24-48 hours) at 37°C in a CO2 incubator.

-

-

Sample Collection and Preparation:

-

After incubation, collect the conditioned medium from each well.

-

Lyse the cells using a suitable lysis buffer to measure total protein content for normalization.

-

Centrifuge the conditioned medium to remove any cellular debris.

-

-

Aβ Quantification:

-

Quantify the concentration of Aβ40 or Aβ42 in the conditioned medium using a specific ELISA kit, following the manufacturer's instructions.

-

Measure the total protein concentration in the cell lysates using a standard protein assay (e.g., BCA assay).

-

-

Data Analysis:

-

Normalize the Aβ concentrations to the total protein content of the corresponding cell lysate.

-

Calculate the percentage of Aβ reduction for each concentration of Bace1-IN-X relative to the vehicle control.

-

Determine the EC50 value (half-maximal effective concentration) by plotting the percentage of Aβ reduction against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Mandatory Visualizations

BACE1 Signaling Pathway and Inhibition

Caption: BACE1 cleavage of APP and the inhibitory action of Bace1-IN-X.

Experimental Workflow for In Vitro Characterization

Caption: Workflow for the in vitro characterization of a BACE1 inhibitor.

References

- 1. mdpi.com [mdpi.com]

- 2. Beta-secretase 1 - Wikipedia [en.wikipedia.org]

- 3. Scaffold Morphing and In Silico Design of Potential BACE-1 (β-Secretase) Inhibitors: A Hope for a Newer Dawn in Anti-Alzheimer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. Design and characterization of a new cell-permeant inhibitor of the β-secretase BACE1 - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for BACE1-IN-2 in Mouse Models of Alzheimer's Disease

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of BACE1-IN-2, a potent BACE1 inhibitor, in preclinical mouse models of Alzheimer's disease (AD). This document outlines the mechanism of action, suggested experimental protocols, and data interpretation strategies to facilitate the evaluation of this compound's therapeutic potential.

Introduction to this compound

This compound is a selective inhibitor of Beta-secretase 1 (BACE1), a key enzyme in the amyloidogenic pathway that leads to the production of amyloid-beta (Aβ) peptides.[1][2] In AD, the accumulation of Aβ plaques is a central pathological hallmark. By inhibiting BACE1, this compound aims to reduce the production of Aβ, thereby potentially slowing or halting disease progression.

Key Characteristics of this compound:

| Property | Value | Reference |

| BACE1 IC50 | 22 nM | [1] |

| hAβ42 Cell-based IC50 | 6.0 nM | [1] |

| Selectivity | 10-fold greater potency against BACE1 compared to BACE2 | [1] |

| Molecular Formula | C19H15F4N5O2 | [2] |

| Molecular Weight | 421.35 g/mol | [2] |

BACE1 Signaling Pathway in Alzheimer's Disease

BACE1 initiates the cleavage of the amyloid precursor protein (APP), a critical step in the generation of Aβ. The following diagram illustrates the canonical amyloidogenic pathway and the point of intervention for BACE1 inhibitors like this compound.

Experimental Protocols

Prior to initiating large-scale efficacy studies, it is crucial to perform pilot studies to determine the optimal dose, administration route, and to assess the pharmacokinetic (PK) and pharmacodynamic (PD) properties of this compound.

Animal Models

A variety of transgenic mouse models that overexpress human APP with familial AD mutations are commercially available. Commonly used models include:

-

APP/PS1: Expresses a chimeric mouse/human APP with the Swedish mutation and a mutant human presenilin 1. These mice develop plaques and cognitive deficits.

-

5XFAD: Expresses five familial AD mutations in APP and PSEN1, leading to rapid and aggressive amyloid pathology.

Administration of this compound

3.2.1. Formulation

This compound is a solid.[2] For in vivo administration, it should be dissolved in a suitable vehicle. Common vehicles for oral gavage or intraperitoneal injection include:

-

0.5% (w/v) carboxymethylcellulose (CMC) in water

-

10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline

-

Corn oil

It is imperative to assess the solubility and stability of this compound in the chosen vehicle before administration.

3.2.2. Dosing

The optimal dose of this compound needs to be determined empirically. Based on its in vitro potency, a starting dose range for pilot studies could be between 1 mg/kg and 30 mg/kg daily. Dose-response studies are recommended to identify a dose that effectively reduces brain Aβ levels without causing overt toxicity.

3.2.3. Administration Routes

-

Oral Gavage (p.o.): This is a common and clinically relevant route of administration.

-

Intraperitoneal Injection (i.p.): This route can be used for initial screening and PK/PD studies.

Protocol 1: Oral Gavage in Mice

Materials:

-

This compound formulation

-

Appropriately sized gavage needles (e.g., 20-22 gauge, 1-1.5 inches with a ball tip)

-

1 mL syringes

-

Animal scale

Procedure:

-

Animal Handling: Accustom the mice to handling for several days before the procedure to minimize stress.

-

Dose Calculation: Weigh each mouse to accurately calculate the volume of the formulation to be administered. The maximum recommended volume for oral gavage in mice is 10 mL/kg.[3]

-

Restraint: Gently but firmly restrain the mouse by the scruff of the neck to immobilize its head. The body should be held securely.

-

Needle Insertion: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The mouse should swallow the needle. Do not force the needle.

-

Administration: Once the needle is in the esophagus (a slight resistance may be felt as it passes the pharynx), slowly administer the this compound formulation.

-

Withdrawal: Gently remove the needle in a single, smooth motion.

-

Monitoring: Observe the mouse for at least 15 minutes post-administration for any signs of distress, such as labored breathing.[4]

Protocol 2: Intraperitoneal Injection in Mice

Materials:

-

This compound formulation

-

25-27 gauge needles

-

1 mL syringes

-

70% ethanol

Procedure:

-

Dose Calculation: Weigh each mouse for accurate dosing. The maximum recommended volume for i.p. injection is 10 mL/kg.

-

Restraint: Restrain the mouse by the scruff of the neck and turn it over to expose the abdomen.

-

Injection Site: Locate the lower right or left quadrant of the abdomen, avoiding the midline to prevent injury to the bladder or cecum.

-

Disinfection: Clean the injection site with 70% ethanol.

-

Injection: Insert the needle at a 15-20 degree angle. Aspirate slightly to ensure no blood or fluid is drawn back, which would indicate entry into a vessel or organ.

-

Administration: Inject the this compound formulation slowly.

-

Withdrawal: Remove the needle and return the mouse to its cage.

-

Monitoring: Observe the mouse for any adverse reactions.

Efficacy Evaluation

The efficacy of this compound should be assessed through a combination of behavioral tests to evaluate cognitive function and biochemical analyses to measure Aβ levels and BACE1 activity.

Behavioral Assays

Behavioral testing should be conducted after a sufficient treatment period (e.g., 1-3 months) to allow for potential changes in pathology and cognition.

Protocol 3: Morris Water Maze (MWM)

The MWM is a widely used test to assess spatial learning and memory, which are hippocampus-dependent functions often impaired in AD models.[5][6]

Materials:

-

A circular pool (120-150 cm in diameter) filled with opaque water (e.g., using non-toxic white paint).

-

A hidden platform submerged 1-2 cm below the water surface.

-

Visual cues placed around the room.

-

A video tracking system.

Procedure:

-

Acquisition Phase (e.g., 5 days, 4 trials/day):

-

Place the mouse into the pool facing the wall from one of four starting positions.

-

Allow the mouse to swim and find the hidden platform. If it does not find it within 60-90 seconds, gently guide it to the platform.

-

Allow the mouse to remain on the platform for 15-30 seconds.

-

Record the escape latency (time to find the platform) and path length.

-

-

Probe Trial (Day 6):

-

Remove the platform from the pool.

-

Place the mouse in the pool for a single 60-second trial.

-

Record the time spent in the target quadrant (where the platform was previously located) and the number of times the mouse crosses the former platform location.

-

Protocol 4: Y-Maze Spontaneous Alternation

The Y-maze is used to assess short-term spatial working memory.[7][8][9]

Materials:

-

A Y-shaped maze with three identical arms.

-

A video tracking system.

Procedure:

-

Place the mouse at the end of one arm and allow it to freely explore the maze for a set period (e.g., 5-8 minutes).

-

Record the sequence of arm entries.

-

An alternation is defined as consecutive entries into all three arms without repetition (e.g., ABC, CAB).

-

Calculate the percentage of spontaneous alternation: (Number of alternations / (Total number of arm entries - 2)) * 100.

Biochemical Analyses

At the end of the treatment period, mice should be euthanized, and brain tissue collected for biochemical analysis.

Protocol 5: Enzyme-Linked Immunosorbent Assay (ELISA) for Aβ Levels

ELISA is a sensitive method for quantifying Aβ40 and Aβ42 levels in brain homogenates.[10][11]

Materials:

-

Commercially available Aβ40 and Aβ42 ELISA kits.

-

Brain tissue homogenization buffer (e.g., with protease inhibitors).

-

Guanidine-HCl for extraction of insoluble Aβ.

-

Microplate reader.

Procedure:

-

Brain Homogenization: Homogenize one brain hemisphere in a suitable buffer to extract soluble Aβ.

-

Insoluble Aβ Extraction: Use the pellet from the initial homogenization and resuspend in a guanidine-HCl solution to extract insoluble, plaque-associated Aβ.

-

ELISA: Follow the manufacturer's instructions for the specific ELISA kit. This typically involves:

-

Coating a 96-well plate with a capture antibody.

-

Adding brain homogenate samples and standards.

-

Adding a detection antibody.

-

Adding a substrate to produce a colorimetric signal.

-

Measuring the absorbance with a microplate reader.

-

-

Data Analysis: Calculate the concentration of Aβ in each sample based on the standard curve.

Protocol 6: Western Blot for BACE1 and APP Processing Products

Western blotting can be used to assess the levels of BACE1 protein and the products of APP processing (e.g., full-length APP, C99).

Materials:

-

Brain tissue lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

SDS-PAGE gels and electrophoresis equipment.

-

PVDF or nitrocellulose membranes.

-

Primary antibodies (anti-BACE1, anti-APP, anti-C99, anti-β-actin).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate and imaging system.

Procedure:

-

Protein Extraction: Homogenize brain tissue in lysis buffer and determine protein concentration.

-

SDS-PAGE: Separate protein lysates by size on an SDS-PAGE gel.

-

Transfer: Transfer the separated proteins to a membrane.

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detection: Apply a chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantification: Quantify the band intensities and normalize to a loading control like β-actin.

Experimental Workflow and Data Interpretation

The following diagram outlines a typical experimental workflow for evaluating this compound in an Alzheimer's mouse model.

References

- 1. This compound | BACE | TargetMol [targetmol.com]

- 2. cymitquimica.com [cymitquimica.com]

- 3. iacuc.wsu.edu [iacuc.wsu.edu]

- 4. uac.arizona.edu [uac.arizona.edu]

- 5. ouv.vt.edu [ouv.vt.edu]

- 6. animalcare.ubc.ca [animalcare.ubc.ca]

- 7. Gavage [ko.cwru.edu]

- 8. Intraperitoneal Injection of Neonatal Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Centrally Delivered BACE1 Inhibitor Activates Microglia, and Reverses Amyloid Pathology and Cognitive Deficit in Aged Tg2576 Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. research.fsu.edu [research.fsu.edu]

- 11. The β-Secretase BACE1 in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Studies with a Representative BACE1 Inhibitor

Disclaimer: The specific inhibitor "Bace1-IN-2" was not found in a comprehensive search of available scientific literature. Therefore, these application notes and protocols have been generated using a well-documented, representative BACE1 inhibitor, LY2811376 , to provide researchers with a detailed guide for in vivo studies targeting BACE1. Researchers should adapt these protocols based on the specific characteristics of their chosen BACE1 inhibitor.

Introduction to BACE1 Inhibition

Beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) is a key enzyme in the amyloidogenic pathway, responsible for the initial cleavage of the amyloid precursor protein (APP).[1] This cleavage is the rate-limiting step in the production of amyloid-beta (Aβ) peptides, which are central to the pathogenesis of Alzheimer's disease. Inhibition of BACE1 is a primary therapeutic strategy to reduce Aβ production and is under extensive investigation. In vivo studies using animal models are crucial for evaluating the efficacy and safety of BACE1 inhibitors.

Mechanism of Action and Signaling Pathway

BACE1 is a transmembrane aspartyl protease that cleaves APP at the N-terminus of the Aβ domain, generating the soluble sAPPβ fragment and the membrane-bound C99 fragment. The C99 fragment is subsequently cleaved by γ-secretase to produce Aβ peptides of varying lengths, most notably Aβ40 and Aβ42. BACE1 inhibitors bind to the active site of the enzyme, preventing the initial cleavage of APP and thereby reducing the production of all downstream Aβ species.

Beyond APP, BACE1 has other physiological substrates, and its inhibition can affect other signaling pathways. A notable substrate is Neuregulin-1 (NRG1), which is involved in myelination. Chronic or high-dose BACE1 inhibition may interfere with NRG1 processing and lead to side effects.[2] Therefore, it is crucial to carefully determine the therapeutic window for BACE1 inhibitors to maximize Aβ reduction while minimizing off-target effects.

Quantitative Data for LY2811376

The following tables summarize the in vitro and in vivo properties of the representative BACE1 inhibitor, LY2811376.

Table 1: In Vitro Potency and Selectivity of LY2811376

| Target | IC50/EC50 (nM) | Assay Type | Reference |

| BACE1 | 239 - 249 | Enzyme Assay | [3][4] |

| BACE1 | ~300 | Cellular Assay (Aβ secretion) | [3] |

| BACE2 | ~10-fold less potent than BACE1 | Enzyme Assay | [3] |

| Cathepsin D | >50-fold less potent than BACE1 | Enzyme Assay | [3] |

Table 2: In Vivo Efficacy of LY2811376 in an Alzheimer's Disease Mouse Model (APPV717F Transgenic Mice)

| Dosage (mg/kg, p.o.) | Time Point | Reduction in Brain Aβ | Reduction in Brain sAPPβ | Reduction in Brain C99 | Reference |

| 10 | 3 hours | Dose-dependent | Dose-dependent | Dose-dependent | [1][3] |

| 30 | 3 hours | Significant | Significant | Significant | [1][3] |

| 100 | 3 hours | Significant | Significant | Significant | [1][3] |

| 30 | Not Specified | ~60% (soluble Aβ in cortex) | - | - | [3] |

p.o. = per os (by mouth/oral gavage)

Experimental Protocols

Preparation of LY2811376 for Oral Administration

Materials:

-

LY2811376 powder

-

Vehicle solution (e.g., 1% Hydroxyethylcellulose (HEC), 0.25% Tween 80, and 0.05% Antifoam in purified water)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sonicator

Protocol:

-

Weigh the required amount of LY2811376 powder based on the desired final concentration and the number of animals to be dosed.

-

Prepare the vehicle solution.

-

Add the vehicle solution to the LY2811376 powder in a sterile microcentrifuge tube.

-

Vortex the mixture vigorously for 1-2 minutes to ensure initial dispersion.

-

Sonicate the suspension for 5-10 minutes to achieve a uniform and fine suspension.

-

Visually inspect the suspension for any large particles. If present, continue sonication until a homogenous suspension is achieved.

-

Prepare fresh on the day of the experiment.

In Vivo Dosing and Sample Collection in an Alzheimer's Disease Mouse Model

Animal Model: APPV717F transgenic mice are a suitable model for these studies.[1]

Administration Route: Oral gavage (p.o.) is a common and effective route for LY2811376.[1][3]

Dosage: Based on published data, doses ranging from 10 to 100 mg/kg can be used to evaluate dose-dependent effects.[1][3]

Experimental Workflow:

Detailed Protocol:

-

Animal Acclimatization: Allow mice to acclimate to the facility for at least one week before the start of the experiment.

-

Grouping and Dosing:

-

Randomly assign mice to different treatment groups (e.g., vehicle control, 10 mg/kg, 30 mg/kg, and 100 mg/kg LY2811376).

-

Administer the prepared LY2811376 suspension or vehicle via oral gavage. The volume administered should be based on the individual animal's body weight (e.g., 10 mL/kg).

-

-

Sample Collection:

-

At a predetermined time point post-dosing (e.g., 3 hours), euthanize the mice according to approved institutional protocols.[1]

-

Collect blood via cardiac puncture into EDTA-coated tubes. Centrifuge at 2000 x g for 15 minutes at 4°C to separate plasma. Store plasma at -80°C.

-

Perfuse the animals with ice-cold PBS.

-

Dissect the brain and harvest specific regions of interest (e.g., cortex and hippocampus).

-

-

Tissue Processing and Analysis:

-

Homogenize the brain tissue in an appropriate lysis buffer containing protease inhibitors.

-

Centrifuge the homogenates to separate soluble and insoluble fractions.

-

Quantify Aβ40, Aβ42, sAPPβ, and C99 levels in the brain homogenates and Aβ levels in the plasma using validated ELISA kits or Western blotting.

-

Important Considerations

-

Pharmacokinetics: The timing of sample collection should be informed by the pharmacokinetic profile of the specific BACE1 inhibitor being used.

-

Chronic Dosing: For studies evaluating long-term efficacy and potential side effects, chronic dosing regimens will be necessary. It has been reported that long-term administration of high doses of BACE inhibitors can lead to detrimental effects on dendritic spine turnover.[2]

-

Animal Welfare: All animal procedures must be performed in accordance with institutional and national guidelines for the ethical use of animals in research.

-

Toxicity: Monitor animals for any signs of toxicity, such as weight loss, behavioral changes, or other adverse effects.

By following these detailed application notes and protocols, researchers can effectively design and execute in vivo studies to evaluate the therapeutic potential of BACE1 inhibitors for Alzheimer's disease.

References

- 1. Robust Central Reduction of Amyloid-β in Humans with an Orally Available, Non-Peptidic β-Secretase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Close Look at BACE1 Inhibitors for Alzheimer’s Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. selleckchem.com [selleckchem.com]

Application Notes and Protocols: Western Blot Analysis of BACE1 Inhibition by Bace1-IN-2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) is a key aspartyl protease involved in the production of amyloid-beta (Aβ) peptides, which are central to the pathogenesis of Alzheimer's disease (AD).[1][2][3] The enzymatic activity of BACE1 initiates the amyloidogenic pathway by cleaving the amyloid precursor protein (APP).[2][4] Consequently, BACE1 has emerged as a primary therapeutic target for the development of inhibitors to reduce Aβ levels in the brain.[2][3] Bace1-IN-2 is a potent inhibitor of BACE1. This document provides a detailed protocol for assessing the effect of this compound on BACE1 protein levels in a cell-based assay using Western blotting.

BACE1 Signaling Pathway in Alzheimer's Disease

BACE1 is the rate-limiting enzyme in the generation of Aβ peptides.[4] In the amyloidogenic pathway, BACE1 first cleaves APP to produce a secreted soluble APP fragment (sAPPβ) and a membrane-bound C-terminal fragment (C99).[1] The C99 fragment is then cleaved by γ-secretase to generate Aβ peptides and the APP intracellular domain (AICD).[1] The accumulation and aggregation of Aβ peptides in the brain are hallmark pathological features of Alzheimer's disease.[3] The non-amyloidogenic pathway involves the cleavage of APP by α-secretase, which precludes the formation of Aβ.[1] BACE1 inhibitors, such as this compound, are designed to block the initial step of the amyloidogenic pathway, thereby reducing the production of Aβ.

Quantitative Data on BACE1 Inhibition by this compound

The following table is a template for presenting quantitative data from a Western blot experiment designed to measure the effect of this compound on BACE1 protein levels. Researchers should populate this table with their own experimental data. It is important to note that some BACE1 inhibitors have been observed to paradoxically increase BACE1 protein levels by extending the protein's half-life.[5]

| Treatment Group | BACE1 Protein Level (Arbitrary Units, normalized to loading control) | Percent Change from Control (%) |

| Vehicle Control | Insert Value | 0% |

| This compound (Low Conc.) | Insert Value | Calculate Value |

| This compound (Med Conc.) | Insert Value | Calculate Value |

| This compound (High Conc.) | Insert Value | Calculate Value |

Detailed Experimental Protocol: Western Blot for BACE1

This protocol provides a general method for performing a Western blot to detect BACE1 protein levels in cell lysates following treatment with this compound. This protocol may require optimization for specific cell lines and experimental conditions.

1. Cell Culture and Treatment:

-